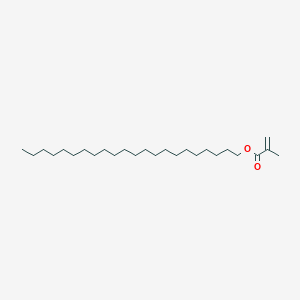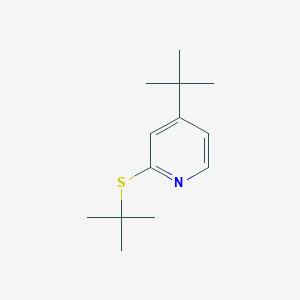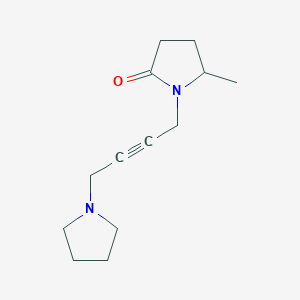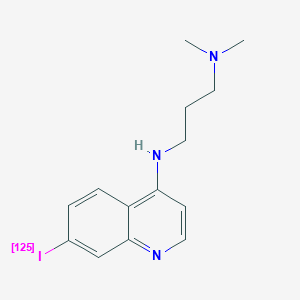
Iomethin I 125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine-125 (I-125) is a radioactive isotope of iodine that is commonly used in scientific research and medical applications. It has a half-life of approximately 60 days and emits gamma rays, making it an ideal tracer for various studies.
Wissenschaftliche Forschungsanwendungen
Iomethin I 125 has a wide range of scientific research applications. It is commonly used as a tracer in biological and medical research, such as studying the uptake and metabolism of iodine in the thyroid gland. It is also used in environmental studies, such as tracking the movement of pollutants in soil and water. Additionally, Iomethin I 125 is used in radiation therapy for the treatment of cancer.
Wirkmechanismus
Iomethin I 125 emits gamma rays, which can penetrate tissues and be detected by specialized equipment. In biological and medical research, Iomethin I 125 is typically attached to a molecule of interest, such as a protein or DNA, and then introduced into the system being studied. The gamma rays emitted by the Iomethin I 125 can then be detected, allowing researchers to track the movement and behavior of the molecule of interest.
Biochemische Und Physiologische Effekte
Iomethin I 125 is a radioactive isotope and can cause damage to living tissue if not handled properly. However, when used in controlled settings, such as in scientific research, the levels of exposure are typically low and do not cause harmful effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Iomethin I 125 in lab experiments is its high sensitivity. The gamma rays emitted by Iomethin I 125 can be detected at very low levels, allowing researchers to track even small amounts of the tracer. Additionally, Iomethin I 125 has a relatively long half-life, which allows for longer-term studies. However, the use of Iomethin I 125 can be limited by its radioactive nature, which requires special handling and disposal procedures.
Zukünftige Richtungen
There are many potential future directions for the use of Iomethin I 125 in scientific research. One area of interest is in the development of new imaging techniques that utilize Iomethin I 125 as a tracer. Additionally, there is ongoing research into the use of Iomethin I 125 in radiation therapy for cancer treatment, with the goal of improving the effectiveness and reducing the side effects of current treatments. Finally, there is interest in exploring the use of Iomethin I 125 in environmental studies, such as tracking the movement of pollutants in the atmosphere or oceans.
In conclusion, Iomethin I 125 is a valuable tool in scientific research with a wide range of applications. Its sensitivity and long half-life make it an ideal tracer for many studies, and ongoing research is exploring new ways to utilize this isotope in the future.
Synthesemethoden
Iomethin I 125 is typically produced by neutron activation of natural or enriched stable iodine. The process involves bombarding iodine with neutrons, which results in the formation of Iomethin I 125. The resulting Iomethin I 125 is then purified and packaged for use.
Eigenschaften
CAS-Nummer |
17033-82-8 |
|---|---|
Produktname |
Iomethin I 125 |
Molekularformel |
C14H18IN3 |
Molekulargewicht |
353.22 g/mol |
IUPAC-Name |
N-(7-(125I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-2 |
InChI-Schlüssel |
XKUMTLINEKGTOG-VLPIPSKASA-N |
Isomerische SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[125I] |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Kanonische SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Andere CAS-Nummern |
17033-82-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



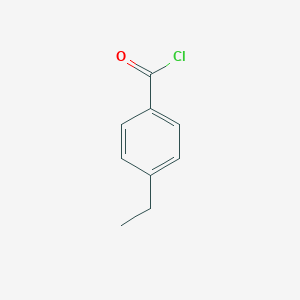
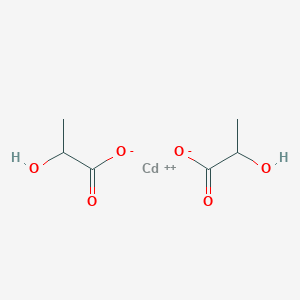
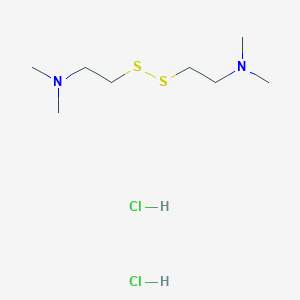
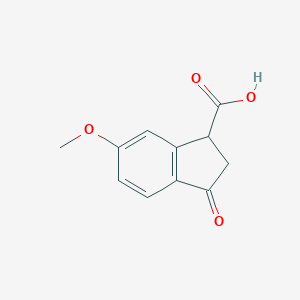
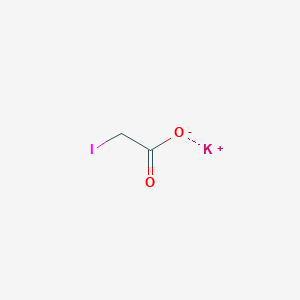
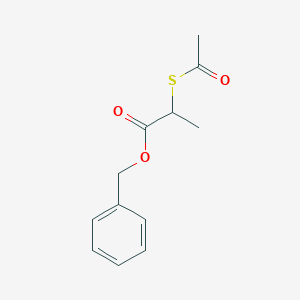
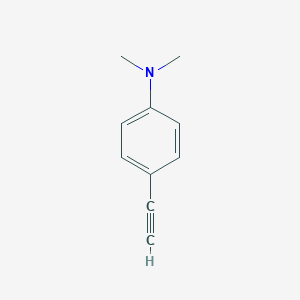
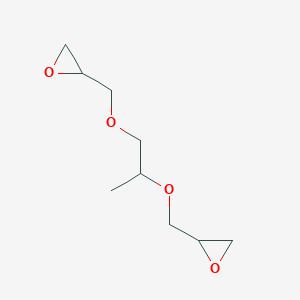
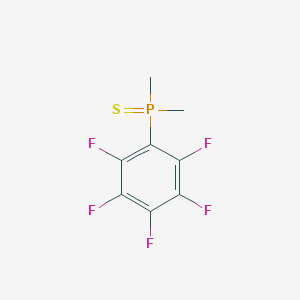
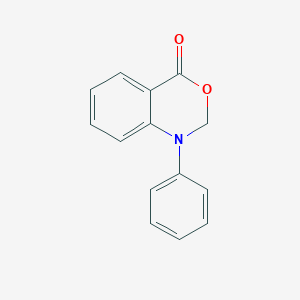
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
